molecular formula C16H21N3O3S B2689488 Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate CAS No. 901272-69-3

Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate

Cat. No.: B2689488
CAS No.: 901272-69-3
M. Wt: 335.42
InChI Key: KCULAJCIZKDWRY-UHFFFAOYSA-N
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Description

Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate is a complex organic compound that features a tert-butyl group, an oxadiazole ring, and a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate typically involves multiple steps. One common approach is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents such as hexane and ethyl acetate, monitored by thin-layer chromatography (TLC) on silica gel .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylethyl moiety may enhance the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
  • Indolo[2,3-b]quinoxalines
  • Indole derivatives

Uniqueness

Tert-butyl {1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-[1-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-16(2,3)22-14(20)17-12(10-11-8-6-5-7-9-11)13-18-19-15(21-13)23-4/h5-9,12H,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCULAJCIZKDWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NN=C(O2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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